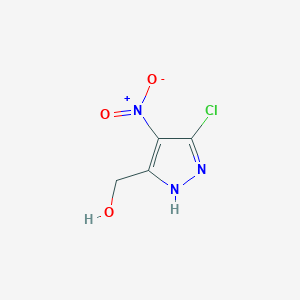
Ethyl lead phoshorodithioate
Descripción general
Descripción
Ethyl lead phoshorodithioate, also known as Ethyl-Phosphorodithioate, is an organophosphorus pesticide . It is an organophosphorus compound and is a colorless liquid with a pungent odor . It is insoluble in water but soluble in organic solvents such as alcohol, ether, and ethers . It is widely used as an insecticide and fungicide in agricultural fields, orchards, vegetable gardens, etc., to control various pests and pathogens such as aphids, cotton insects, powdery mildew, etc .
Synthesis Analysis
The synthesis of Ethyl lead phoshorodithioate generally involves the reaction of phosphoyl dichloride with ethanol under acidic conditions . A more general method for the synthesis of phosphorothioates involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite in the presence of triethylamine/sulfur/and acidic alumina under solvent-free conditions using microwave irradiation .Molecular Structure Analysis
The molecular structure of Ethyl lead phoshorodithioate involves the substitution of a sulfur atom for a non-bridged oxygen at a phosphate . This modification does not significantly hinder duplex formation, retains the ability of the oligonucleotide duplexes to promote RNase H activity, and enhances general nuclease stability .Chemical Reactions Analysis
The chemical reactions of Ethyl lead phoshorodithioate involve reactions of O,O’-dialkyl thiophosphoric acids with alkyl halides, in the presence of a base, providing a direct synthetic route to phosphorothioates via O,O’-dialkyl thiophosphate anion formation . Studies on the reaction of ambident nucleophile ammonium O,O’-diethyl thiophosphate with benzyl halides and tosylate in different solvents show that only S-alkylation is obtained .Physical And Chemical Properties Analysis
Ethyl lead phoshorodithioate is a colorless liquid with a pungent odor . It is insoluble in water but soluble in organic solvents such as alcohol, ether, and ethers .Mecanismo De Acción
Ethyl lead phoshorodithioate acts by inhibiting the activity of enzymes that are essential for the survival of pests and fungi. It binds to the sulfhydryl groups of the enzymes and disrupts their activity, leading to the death of the pests and fungi.
Safety and Hazards
Direcciones Futuras
Phosphorodithioates, including Ethyl lead phoshorodithioate, continue to be a compelling alternative or complement to phosphorothioates for therapeutic applications . Future standard test guideline-compliant studies are needed to provide high-confidence estimates of dermal uptake . Such data are needed to allow for improved evaluation of Pb exposures in an occupational risk assessment context .
Propiedades
IUPAC Name |
diethoxy-sulfanylidene-sulfido-λ5-phosphane;lead(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11O2PS2.Pb/c2*1-3-5-7(8,9)6-4-2;/h2*3-4H2,1-2H3,(H,8,9);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKLLDGYYZXPTE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)[S-].CCOP(=S)(OCC)[S-].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O4P2PbS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
298-06-6 (Parent) | |
| Record name | Ethyl lead phoshorodithioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70147774 | |
| Record name | Ethyl lead phoshorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl lead phoshorodithioate | |
CAS RN |
1068-23-1 | |
| Record name | Ethyl lead phoshorodithioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl lead phoshorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide](/img/structure/B3363811.png)


![N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide](/img/structure/B3363839.png)









